4-(5-メチルフラン-2-イル)チアゾール-2-アミン

説明

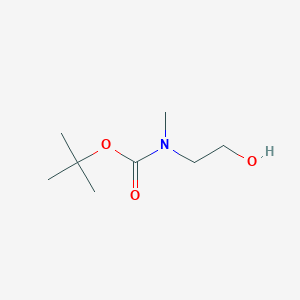

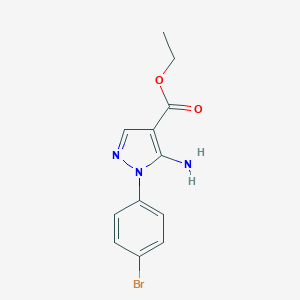

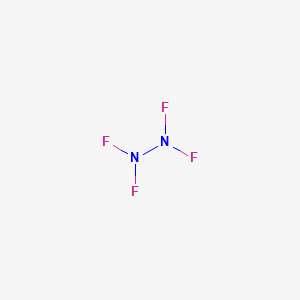

The compound 4-(5-Methylfuran-2-yl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that features both sulfur and nitrogen in the ring. The presence of a 5-methylfuran-2-yl group suggests that the compound may exhibit interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been synthesized and studied for various applications, including anticancer and antileishmanial activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by the introduction of functional groups. For example, in the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, various functional groups were introduced at the C-terminal of the thiazolidinone framework, and the structures were confirmed by NMR, IR, and Mass Spectra analysis . Although the synthesis of 4-(5-Methylfuran-2-yl)thiazol-2-amine is not explicitly described, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to the formation of different products, including thioamides and 4-methylsulfanylethynylfuran derivatives . These reactions are influenced by the choice of base, solvent, and other reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of electron-donating groups, as seen in some of the synthesized compounds, can significantly affect their anticancer properties . Additionally, the impact sensitivity and friction sensitivity of energetic material precursors, like the 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, provide insight into their stability and safety .

科学的研究の応用

医薬品用途

4-(5-メチルフラン-2-イル)チアゾール-2-アミン: は、多くの生物活性分子にチアゾール部分が含まれているため、医薬品用途での可能性が研究されている化合物です . チアゾールは、次のような幅広い治療特性で知られています。

- 抗菌活性: スルファチアゾールなどのチアゾール誘導体は、短時間作用型のスルファ薬として使用されてきました .

- 抗レトロウイルス活性: リトナビルなど、チアゾール構造を含む化合物は、HIV/AIDSの治療に使用されています .

- 抗がん活性: チアゾフリンは、注目すべきチアゾール誘導体であり、がん治療に使用されています .

- アルツハイマー病と高血圧の抑制効果: チアゾール化合物は、アルツハイマー病の治療と血圧の管理に潜在的な可能性を示しています .

農薬研究

チアゾール誘導体は、植物保護と生育調節における有効性から、農薬として用いられています。それらは次の役割を果たします。

材料科学

材料科学では、チアゾール化合物は、次の用途で、その独特の特性が利用されています。

- ゴムの加硫: チアゾールは、加硫プロセスにおいて、ゴム製品の耐久性と弾力性を向上させる役割を果たします .

- 液晶とセンサー: 特定のチアゾール誘導体は、その良好な電子特性により、液晶やセンサーの製造に使用されています .

写真感光剤

チアゾール誘導体は、写真においても重要であり、次の用途で使用されています。

工業用途

工業セクターでは、チアゾール化合物は、次のような貢献をしています。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiazole derivatives, a group to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various mechanisms, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, including those involved in inflammation and pain signaling .

Result of Action

Thiazole derivatives have been reported to have various biological activities, including anti-inflammatory, analgesic, and antifungal effects .

特性

IUPAC Name |

4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366576 | |

| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1634-46-4 | |

| Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)